molecular formula C13H20BrN3O3 B8161314 tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate

tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate

Cat. No.: B8161314
M. Wt: 346.22 g/mol
InChI Key: JUOUDFQDTHPSAN-NSHDSACASA-N
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Description

tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate: is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide.

    Formation of the morpholine ring: This involves the reaction of diethanolamine with a suitable alkylating agent.

    Coupling of the pyrazole and morpholine rings: This step involves the reaction of the brominated pyrazole with the morpholine derivative under basic conditions.

    Introduction of the tert-butyl ester group: This is typically achieved through esterification using tert-butyl chloroformate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the morpholine ring.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development, particularly as a scaffold for the design of new pharmaceuticals.
  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Industry:

  • Used in the production of fine chemicals and pharmaceuticals.
  • Potential applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • tert-butyl (2S)-2-[(4-chloro-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate
  • tert-butyl (2S)-2-[(4-fluoro-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate
  • tert-butyl (2S)-2-[(4-iodo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate

Uniqueness:

  • The presence of the bromine atom in tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
  • The specific substitution pattern and the combination of functional groups make it a versatile intermediate for further chemical transformations and potential applications in various fields.

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-bromopyrazol-1-yl)methyl]morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O3/c1-13(2,3)20-12(18)16-4-5-19-11(8-16)9-17-7-10(14)6-15-17/h6-7,11H,4-5,8-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOUDFQDTHPSAN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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